4-ethyl-N-(4-methylphenyl)benzamide

Description

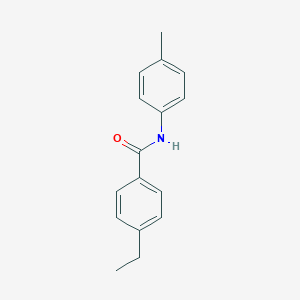

4-Ethyl-N-(4-methylphenyl)benzamide (CAS RN: Not explicitly provided in evidence) is a benzamide derivative characterized by a benzoyl group substituted with an ethyl group at the para position and an N-linked 4-methylphenyl moiety.

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31g/mol |

IUPAC Name |

4-ethyl-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C16H17NO/c1-3-13-6-8-14(9-7-13)16(18)17-15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3,(H,17,18) |

InChI Key |

UWURPEZTQPTYLV-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Molecular Conformation

The spatial arrangement of substituents significantly impacts molecular interactions. For example:

- 4-Methyl-N-(4-methylphenyl)benzamide exhibits a dihedral angle of 59.6° between its aromatic rings, stabilized by N–H⋯O hydrogen bonds forming supramolecular chains .

- 2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB) shares the 4-methylphenyl group but features a methoxy substituent at the benzamide’s ortho position. This structural variation may enhance electron-donating effects, influencing binding to cardiac ion channels .

- 4-Ethyl-N-phenylbenzamide (CAS RN: 84270-05-3), with a simpler phenyl group instead of 4-methylphenyl, demonstrates high synthetic yields (up to 97.3%) , suggesting that alkylation at the benzamide’s para position is synthetically feasible.

Table 1: Structural Comparison of Benzamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.